molecular formula C15H24N2O4 B12285235 11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

Cat. No.: B12285235
M. Wt: 296.36 g/mol
InChI Key: SDPLWYWNQUROTR-UHFFFAOYSA-N
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Description

N-Amino-11-azaartemisinin is a derivative of artemisinin, a well-known antimalarial compound. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The modification of artemisinin to include an amino group and an aza moiety enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Amino-11-azaartemisinin typically involves the modification of artemisinin through a series of chemical reactions. One common method involves the reaction of artemisinin with hydrazine hydrate in a mixture of chloroform and methanol at low temperatures to yield N-amino-11-azaartemisinin . Another approach includes the use of click chemistry, where 11-azaartemisinin is reacted with various azides under mild conditions to produce a range of derivatives .

Industrial Production Methods

Industrial production of N-Amino-11-azaartemisinin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Amino-11-azaartemisinin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N-Amino-11-azaartemisinin include hydrazine hydrate, azides, and various oxidizing and reducing agents. Reaction conditions often involve solvents like chloroform, methanol, and tetrahydrofuran, with temperature control being crucial for optimal yields .

Major Products Formed

The major products formed from the reactions of N-Amino-11-azaartemisinin include various substituted derivatives, which can exhibit enhanced biological activities. These derivatives are often evaluated for their potential as therapeutic agents .

Scientific Research Applications

N-Amino-11-azaartemisinin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Amino-11-azaartemisinin involves its interaction with molecular targets within cells. The compound is believed to generate reactive oxygen species (ROS) that damage cellular components, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and malaria parasites . The molecular pathways involved include the disruption of mitochondrial function and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Amino-11-azaartemisinin stands out due to its unique combination of an amino group and an aza moiety, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents with improved efficacy and safety profiles .

Properties

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

InChI

InChI=1S/C15H24N2O4/c1-8-4-5-11-9(2)12(18)17(16)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13H,4-7,16H2,1-3H3

InChI Key

SDPLWYWNQUROTR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)N)C

Origin of Product

United States

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